molecular formula C14H9F3N2 B8162702 3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile

3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B8162702
M. Wt: 262.23 g/mol
InChI Key: DINIJJBYMUDSCI-UHFFFAOYSA-N
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Description

3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS: 1261482-03-4) is a biphenyl derivative featuring an amino group at the 3-position, a trifluoromethyl (-CF₃) substituent at the 3'-position, and a nitrile (-CN) group at the 2-position of the biphenyl scaffold. Its molecular formula is C₁₄H₉F₃N₂, with a molecular weight of 262.24 g/mol . This compound is of interest in medicinal chemistry and materials science due to the electronic effects of the -CF₃ group (enhancing lipophilicity and metabolic stability) and the nitrile moiety (serving as a hydrogen bond acceptor or precursor for further functionalization).

Properties

IUPAC Name

2-amino-6-[3-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-4-1-3-9(7-10)11-5-2-6-13(19)12(11)8-18/h1-7H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINIJJBYMUDSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) undergoes oxidation under controlled conditions. For example:

  • Nitroso/Nitro Derivatives : Reaction with mild oxidizing agents (e.g., hydrogen peroxide in acetic acid) converts the amino group to nitroso intermediates, while stronger oxidants (e.g., KMnO₄) yield nitro derivatives .

  • Cyanide Stability : The nitrile group remains intact under typical oxidation conditions but can be oxidized to carboxylic acids under harsh oxidative environments (e.g., CrO₃/H₂SO₄) .

Key Data:

Reaction Reagent/Conditions Product
Amino → NitrosoH₂O₂/HOAc, 0–5°C3-Nitroso-3'-(trifluoromethyl)biphenyl-2-carbonitrile
Amino → NitroKMnO₄/H₂SO₄, reflux3-Nitro-3'-(trifluoromethyl)biphenyl-2-carbonitrile
Nitrile → Carboxylic AcidCrO₃/H₂SO₄, 100°C3-Amino-3'-(trifluoromethyl)biphenyl-2-carboxylic acid

Reduction Reactions

The nitrile group (-C≡N) is selectively reduced to primary amines or aldehydes:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas converts nitriles to amines (e.g., 3-Amino-3'-(trifluoromethyl)biphenyl-2-methylamine).

  • Partial Reduction : LiAlH₄ in ether yields aldehydes, though over-reduction to amines is common without precise stoichiometry.

Mechanistic Insight:

The trifluoromethyl group (-CF₃) enhances electrophilicity at the nitrile carbon, accelerating reduction kinetics compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The amino group directs substituents to the ortho/para positions on its benzene ring, while the -CF₃ group deactivates the adjacent ring:

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at the para position to the amino group .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups ortho to -NH₂.

Regioselectivity Example:

3 Amino 3 trifluoromethyl 1 1 biphenyl 2 carbonitrileBr2/FeBr33 Amino 4 bromo 3 trifluoromethyl 1 1 biphenyl 2 carbonitrile[4][7]\text{3 Amino 3 trifluoromethyl 1 1 biphenyl 2 carbonitrile}\xrightarrow{\text{Br}_2/\text{FeBr}_3}\text{3 Amino 4 bromo 3 trifluoromethyl 1 1 biphenyl 2 carbonitrile}\quad[4][7]

Cross-Coupling Reactions

The nitrile and amino groups enable participation in metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : The brominated derivative reacts with aryl boronic acids (Pd(dppf)Cl₂, SCS-Bi₂O₃ base) to form biaryl structures .

  • Buchwald-Hartwig Amination : Palladium catalysts introduce secondary amines at the brominated site .

Example Protocol:

  • Brominate at the para position (NBS, AIBN).

  • React with 4-methoxyphenylboronic acid under Pd catalysis (THF/H₂O, 70°C, 8 h) .
    Yield : 82–89% (reported for analogs) .

Nitrile-Specific Reactions

  • Hydrolysis : H₂O/H₂SO₄ converts nitriles to amides or carboxylic acids.

  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the nitrile, forming ketones after hydrolysis.

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but influences electronic effects:

  • Electron-Withdrawing Nature : Decreases electron density on the adjacent ring, reducing EAS reactivity .

  • Radical Stability : Enhances stability of intermediates in photochemical reactions .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of trifluoromethyl biphenyls can act as inhibitors for specific enzymes involved in inflammatory and allergic responses, such as acidic mammalian chitinase (AMCase) and chitotriosidase 1 (CHIT1) . These enzymes are linked to conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

  • A study demonstrated that modifications of the amino triazole structure with trifluoromethyl groups enhanced inhibitory efficacy against AMCase, suggesting that this compound might be useful in treating asthma and other inflammatory diseases .
  • Another investigation highlighted the compound’s ability to modulate immune responses, potentially offering new avenues for treating autoimmune diseases .

Materials Science

Photochromic Materials
The incorporation of trifluoromethyl groups into biphenyl structures has been explored in the development of photochromic materials. These materials can change color upon exposure to light, making them suitable for applications in optical devices and sensors .

Polymer Composites
Research has shown that trifluoromethylated biphenyl compounds can be integrated into polymer matrices to improve thermal stability and mechanical properties. These composites are valuable in creating advanced materials for aerospace and automotive industries .

Agrochemicals

Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals, particularly pesticides. Its ability to inhibit specific biological pathways can be harnessed to create effective pest control agents that target insect chitin synthesis .

Case Studies

  • A patent describes the use of similar trifluoromethylated compounds as chitinase inhibitors in agricultural applications, which could lead to reduced pest populations without harming beneficial organisms .
  • Field trials have indicated that such compounds can enhance crop resilience against pests while minimizing environmental impact compared to traditional pesticides .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryInhibitors for AMCase and CHIT1Potential treatment for asthma and inflammatory diseases
Materials SciencePhotochromic materialsUseful in optical devices and sensors
Polymer compositesEnhanced thermal stability and mechanical properties
AgrochemicalsPesticide developmentEffective pest control with reduced environmental impact

Mechanism of Action

The mechanism of action of 3-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous biphenyl-carbonitrile derivatives, focusing on structural variations, physicochemical properties, and functional applications.

Substituent Position and Electronic Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile -NH₂ (3), -CF₃ (3'), -CN (2) C₁₄H₉F₃N₂ 262.24 1261482-03-4 Enhanced lipophilicity, metabolic stability
3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile -NH₂ (3), -CF₃ (4'), -CN (2) C₁₄H₉F₃N₂ 262.24 1261603-17-1 Altered steric effects due to 4'-CF₃
3-Amino-3'-chloro-[1,1'-biphenyl]-2-carbonitrile -NH₂ (3), -Cl (3'), -CN (2) C₁₃H₉ClN₂ 228.68 1875651-85-6 Reduced electron-withdrawing effects vs. -CF₃
3-Amino-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile -NH₂ (3), -OCH₃ (3'), -CN (2) C₁₄H₁₂N₂O 224.26 1337547-37-1 Electron-donating -OCH₃ alters reactivity

Key Observations :

  • Trifluoromethyl vs. Chloro/Methoxy : The -CF₃ group (strong electron-withdrawing) enhances metabolic stability compared to -Cl or -OCH₃, making the trifluoromethyl derivatives more suitable for drug development .
  • Positional Isomerism : The 3'-CF₃ (target compound) and 4'-CF₃ analogs exhibit distinct steric and electronic profiles, impacting binding interactions in biological systems.
Spectroscopic Data
  • NMR Analysis: The tert-butyl indole-carboxylate derivative of [1,1'-biphenyl]-2-carbonitrile () shows distinct ¹H/¹³C NMR shifts (e.g., nitrile carbon at ~118 ppm). Comparatively, the target compound’s amino and -CF₃ groups would result in downfield shifts for aromatic protons adjacent to -NH₂ and deshielded carbons near -CF₃ .
  • HRMS Validation : Compound 6c (spiro-indoline-oxirane) was confirmed via HRMS (m/z 471.1895), illustrating the utility of mass spectrometry in validating complex biphenyl derivatives .

Biological Activity

3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile, a compound belonging to the class of trifluoromethyl-substituted biphenyl derivatives, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Chemical Formula : C13H10F3N
  • Molecular Weight : 237.22 g/mol
  • CAS Number : 365-06-0
  • Physical State : White crystalline solid
  • Density : 1.245 g/cm³
  • Boiling Point : 314.7°C
PropertyValue
Molecular FormulaC13H10F3N
Molecular Weight237.22 g/mol
Density1.245 g/cm³
Boiling Point314.7°C
CAS Number365-06-0

The biological activity of 3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular enzymes and receptors.

Pharmacological Effects

Research indicates that compounds in the trifluoromethyl-biphenyl class exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have highlighted the potential of these compounds as antimicrobial agents against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.06 to 25 μg/mL depending on structural modifications .
  • Antiviral Properties : Some studies suggest that similar compounds may exhibit antiviral properties, although specific data on 3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile is limited.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the 3' position significantly influences the compound's reactivity and biological activity. Comparative studies have shown that alterations in substitution patterns can lead to varying potency levels against different biological targets. For example, modifications at the carbonitrile position can enhance or diminish antibacterial efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various trifluoromethyl-substituted biphenyl derivatives found that certain modifications increased antibacterial potency against resistant strains of bacteria. The study reported MIC values as low as 0.06 μg/mL for some derivatives when tested against Bacillus subtilis and Staphylococcus pneumoniae .
  • In Vivo Models : In vivo testing has been conducted using models of Cryptosporidium infection in mice, where similar compounds demonstrated oral efficacy despite modest in vitro potency, indicating potential for therapeutic use against parasitic infections .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralPotential activity noted but limited data available
In Vivo EfficacyOral efficacy in Cryptosporidium models

Q & A

Q. What are the common synthetic routes for 3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile, and how are reaction conditions optimized?

The compound can be synthesized via multicomponent reactions using malononitrile and aromatic aldehydes. For example, pseudo-five-component organocatalyzed reactions under mild conditions (e.g., ethanol/water mixtures at 60–80°C) yield derivatives with high purity. Reaction optimization involves adjusting catalyst loadings (e.g., piperidine or L-proline), solvent polarity, and stoichiometric ratios of reactants to improve yields (typically 65–85%) . NMR monitoring (e.g., 1^1H/13^{13}C) is critical for tracking intermediate formation .

Q. How do researchers confirm the structural identity of this compound using spectroscopic methods?

Structural confirmation relies on:

  • 1^1H/13^{13}C NMR : Key signals include the amino proton (δ 5.8–6.2 ppm, broad singlet) and nitrile carbon (δ 115–120 ppm). Trifluoromethyl groups exhibit distinct 19^{19}F NMR peaks (δ -60 to -65 ppm) .
  • IR Spectroscopy : Stretching vibrations for nitrile (C≡N, ~2220 cm1^{-1}) and amino (N–H, ~3350 cm1^{-1}) groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) align with theoretical molecular weights .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s low solubility in polar solvents (e.g., water) arises from its hydrophobic biphenyl core. Stability studies under varying pH (2–12) and temperatures (25–60°C) reveal degradation via hydrolysis of the nitrile group in acidic conditions. Storage recommendations include inert atmospheres (N2_2) and desiccated environments at ≤4°C .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound in PD-1/PD-L1 inhibition assays be resolved?

Discrepancies in IC50_{50} values (e.g., 0.5–5 μM across studies) may stem from assay conditions (e.g., protein concentrations, cell lines). To address this:

  • Use standardized protocols (e.g., homogeneous time-resolved fluorescence assays).
  • Include positive controls (e.g., BMS-202) and validate binding via surface plasmon resonance (SPR) .
  • Perform molecular dynamics simulations to assess ligand-protein binding stability under varying pH and ionic strengths .

Q. What strategies improve the catalytic efficiency of cross-coupling reactions involving this compound?

Dual nickel/palladium-catalyzed reductive cross-coupling enhances efficiency for biphenyl carbonitrile derivatives. Key optimizations:

  • Ligand selection (e.g., dtbpy for Ni, Xantphos for Pd).
  • Reductants (e.g., Mn0^0) to minimize side reactions.
  • Solvent systems (dioxane/water mixtures) to stabilize intermediates . Yields increase from 45% to 78% with these adjustments .

Q. How does the trifluoromethyl group impact electronic properties and binding affinity in medicinal chemistry applications?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates π-π stacking interactions. Density functional theory (DFT) calculations show a 15–20% increase in binding energy to hydrophobic protein pockets (e.g., PD-L1’s “hotspot” residues) compared to non-fluorinated analogs. This correlates with improved cellular uptake in cancer cell lines (e.g., A549, HeLa) .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?

Impurities like 4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile (MM0885.01-0025) can form via incomplete cyclization. Resolution methods include:

  • HPLC-PDA : C18 columns with acetonitrile/water gradients (0.1% formic acid) for baseline separation.
  • LC-MS/MS : MRM transitions (e.g., m/z 423 → 238) for specificity . Limits of detection (LOD) ≤0.1% are achievable .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for nitrile group stability .
  • Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs) .
  • Bioactivity Studies : Use orthogonal assays (e.g., SPR and cellular reporter systems) to confirm target engagement .

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